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Introduction
Photochemical [2+2] cycloadditions are powerful transformations in organic synthesis, enabling

the construction of strained four-membered rings, which are valuable motifs in natural products

and pharmaceuticals. While the reaction is broadly applied to alkenes and enones, the direct

use of cyclobutanone as a partner in intermolecular photochemical [2+2] cycloadditions to

form larger carbocyclic frameworks is notably challenging. This is primarily due to the high

propensity of photoexcited cyclobutanone to undergo efficient Norrish Type I cleavage,

leading to fragmentation products rather than cycloaddition.

Upon photoexcitation, cyclobutanone can follow two major competing pathways: the desired

[2+2] cycloaddition with an alkene to form a spirocyclic or fused ring system, or the undesired

Norrish Type I cleavage. The α-cleavage of cyclobutanone is often the dominant pathway,

leading to the formation of a biradical intermediate that subsequently fragments into ethylene

and ketene, or cyclopropane and carbon monoxide.[1][2][3] This competing fragmentation

significantly limits the synthetic utility of simple cyclobutanone in intermolecular

cycloadditions.

However, the intramolecular variant of this reaction, particularly with alkenyl-substituted

cycloalkenones, has proven to be a synthetically viable strategy for the construction of bicyclic
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systems containing a cyclobutanone ring. These reactions can proceed with high regio- and

stereoselectivity.[4][5] This document provides an overview of the photochemical behavior of

cyclobutanone and detailed protocols for the more successful intramolecular [2+2]

photocycloaddition of related systems.

Competing Photochemical Pathways of
Cyclobutanone
The primary photochemical processes originating from the excited state of cyclobutanone are

depicted below. The desired [2+2] cycloaddition pathway is often outcompeted by the Norrish

Type I cleavage.
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Figure 1: Competing photochemical pathways of cyclobutanone.
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Intramolecular [2+2] Photocycloaddition of Alkenyl
Cycloalkenones
A successful strategy to achieve a productive [2+2] cycloaddition involving a four-membered

ring ketone is to utilize an intramolecular reaction of a substrate where an alkene is tethered to

a cycloalkenone. This approach overcomes the unfavorable intermolecular kinetics and pre-

organizes the molecule for cyclization. A well-documented example is the intramolecular

photocycloaddition of 3-alkenyl-cyclopent-2-enones to afford bicyclo[3.2.0]heptan-6-ones.

General Reaction Scheme

3-Alkenyl-cyclopent-2-enone Bicyclo[3.2.0]heptan-6-one

 hν 
 (e.g., 350 nm) 
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Figure 2: Intramolecular [2+2] photocycloaddition of a 3-alkenyl-cyclopent-2-enone.

Experimental Protocol: Synthesis of
Bicyclo[3.2.0]heptan-6-one Derivatives
This protocol is a general representation based on procedures for the intramolecular

photocycloaddition of 3-alkenyl-cyclopent-2-enones.

Materials:

3-Alkenyl-cyclopent-2-enone substrate

Anhydrous and degassed solvent (e.g., acetone, acetonitrile, or dichloromethane)

Photoreactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to filter out

wavelengths below 290 nm)

Inert gas (Nitrogen or Argon)

Procedure:
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Solution Preparation: Prepare a dilute solution (typically 0.01-0.05 M) of the 3-alkenyl-

cyclopent-2-enone substrate in the chosen solvent. The use of dilute solutions is crucial to

minimize intermolecular side reactions, such as dimerization.

Degassing: Degas the solution thoroughly for 15-30 minutes by bubbling a gentle stream of

inert gas (nitrogen or argon) through it. This is essential to remove dissolved oxygen, which

can quench the excited triplet state of the enone.

Irradiation: Irradiate the solution in the photoreactor. The reaction vessel should be

positioned to receive maximum light exposure. Maintain a constant temperature, often near

room temperature, using a cooling system if necessary, as photoreactors can generate

significant heat.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) or gas chromatography (GC) at regular intervals. The disappearance of the starting

material and the appearance of a new, typically less polar, spot indicates product formation.

Work-up: Once the reaction is complete (or has reached optimal conversion), stop the

irradiation. Remove the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by column chromatography on silica gel using an

appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the

desired bicyclo[3.2.0]heptan-6-one product.

Quantitative Data
The following table summarizes representative data for the intramolecular [2+2]

photocycloaddition of various 3-alkenyl-cyclopent-2-enones.
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Substrate
(R group on
alkene)

Solvent
Irradiation
Time (h)

Yield (%)
Diastereom
eric Ratio

Reference

H Acetone 4 85 - [4]

Methyl Acetonitrile 6 78 3:1 [5]

Phenyl
Dichlorometh

ane
8 92 >95:5 [4]

Paternò-Büchi Reaction: An Alternative
Photochemical Pathway
While not a carbocycle-forming reaction, the Paternò-Büchi reaction is a well-known

photochemical [2+2] cycloaddition of a carbonyl compound with an alkene to form an oxetane.

Cyclobutanone can undergo this reaction, although it often requires specific conditions and

electron-rich alkenes to be efficient and to compete with Norrish cleavage.

General Reaction Scheme
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Figure 3: Paternò-Büchi reaction of cyclobutanone.

Summary and Outlook
The direct application of cyclobutanone in intermolecular photochemical [2+2] cycloadditions

to form carbocycles is severely limited by the competing and often dominant Norrish Type I

cleavage pathway. For researchers and drug development professionals seeking to synthesize

cyclobutane-containing polycyclic systems, the intramolecular photocycloaddition of alkenyl-

substituted cycloalkenones represents a much more reliable and synthetically valuable

strategy. This approach offers good to excellent yields and allows for a degree of stereocontrol,

leading to the formation of bicyclo[3.2.0]heptane cores, which are versatile intermediates for

further synthetic transformations. Understanding the inherent photochemical tendencies of

cyclobutanone is key to designing successful synthetic strategies that favor the desired

cycloaddition pathways. Future research in this area may focus on the development of catalytic

systems or reaction conditions that can suppress the Norrish cleavage and promote the

intermolecular [2+2] cycloaddition of simple cyclobutanones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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